

Recommended dosage of VM4-037 for human studies

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Compound of Interest

Compound Name: VM4-037

Cat. No.: B611697

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It appears there may be a confusion between two similarly named compounds: **VM4-037** and VVD-130037.

- [18F]**VM4-037** is a radiolabeled small molecule used as a positron emission tomography (PET) imaging agent. Its purpose is to detect tumors that express Carbonic Anhydrase IX (CA-IX), not for therapeutic treatment.
- VVD-130037 (also known as VVD-037) is an investigational therapeutic agent, a first-in-class small molecule activator of Kelch-like ECH-associated protein 1 (KEAP1), being developed for the treatment of advanced solid tumors.

Given the request for "recommended dosage for human studies" for a therapeutic purpose, this document will focus on VVD-130037. A brief section on the imaging agent [18F]**VM4-037** is also provided for clarity.

Application Notes and Protocols: VVD-130037

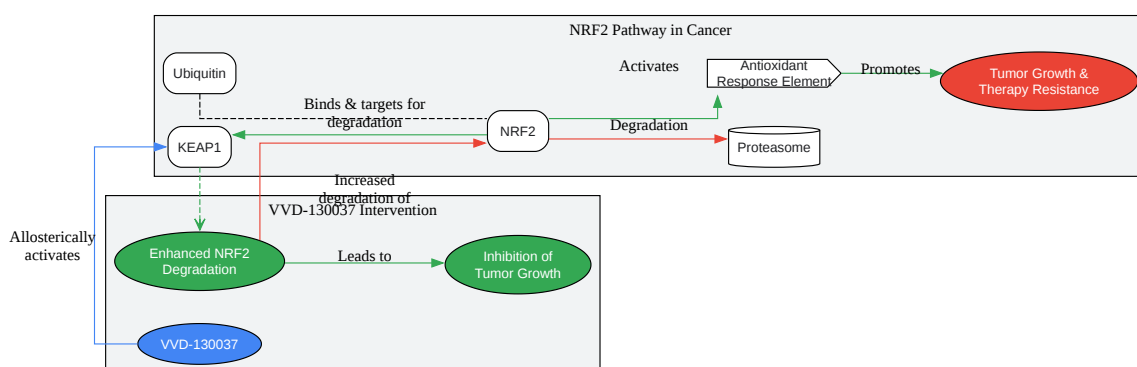
Audience: Researchers, scientists, and drug development professionals.

Compound: VVD-130037 (also known as VVD-037)

Mechanism of Action: VVD-130037 is a selective, first-in-class small molecule activator of KEAP1.[1] KEAP1 is an E3 ligase that targets the transcription factor NRF2 for degradation.[1] In some cancers, the NRF2 pathway is overactivated, promoting tumor growth and resistance

to therapy.[1] VVD-130037 allosterically enhances KEAP1's ability to degrade NRF2, thereby inhibiting tumor growth.[1]

Signaling Pathway of VVD-130037



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Caption: Mechanism of action of VVD-130037.

Recommended Dosage for Human Studies (Phase 1)

VVD-130037 is currently being evaluated in a Phase 1 clinical trial (NCT05954312) for participants with advanced solid tumors.[1] As this is a first-in-human (FIH), dose-escalation study, the definitive recommended Phase 2 dose (RP2D) has not yet been established. The primary objective of this phase is to determine the safety, tolerability, and maximum tolerated dose (MTD) or recommended dose for expansion (RDE).

Clinical Trial Protocol Overview (NCT05954312)

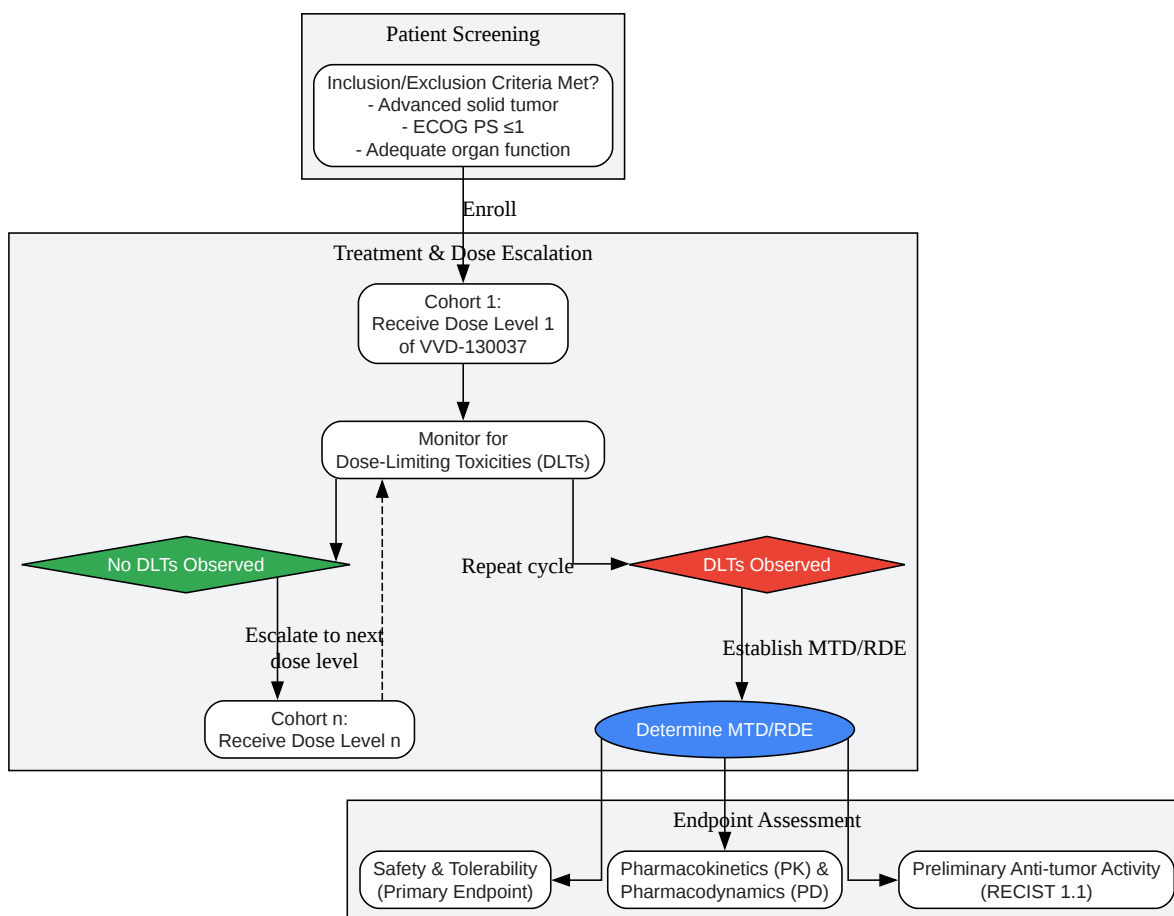
The study is designed as a dose escalation and dose expansion study. Participants will receive ascending doses of VVD-130037 orally.

Table 1: Summary of VVD-130037 Phase 1 Clinical Trial Design

Parameter	Description
Trial Identifier	NCT05954312
Phase	Phase 1
Study Type	Interventional, Open-label, Non-Randomized
Primary Purpose	Treatment
Patient Population	Adults with advanced solid tumors
Intervention	VVD-130037 administered as oral tablets
Administration	Orally, once or twice daily in 21 or 28-day cycles
Dose Finding	Dose escalation to determine MTD/RDE
Combinations	Also studied in combination with docetaxel and paclitaxel

Experimental Protocol: First-in-Human Dose Escalation

The following represents a typical experimental workflow for a Phase 1 dose-escalation study and is based on the available information for NCT05954312.



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Caption: Workflow for a Phase 1 dose-escalation trial of VVD-130037.

Preclinical Data

In preclinical models of NRF2-hyperactivated tumors, VVD-130037-induced NRF2 depletion has been shown to robustly inhibit tumor growth, both as a single agent and in combination with chemotherapeutic agents and radiotherapy. Translational pharmacokinetic/pharmacodynamic (PK/PD) modeling based on preclinical in vitro and in vivo data is being used to support the clinical development of VVD-130037.

Application Notes for [18F]VM4-037 (Imaging Agent)

For the purpose of clarification, the following information is provided for the PET imaging agent [18F]VM4-037.

Mechanism of Action: [18F]VM4-037 binds to Carbonic Anhydrase IX (CA-IX) and Carbonic Anhydrase XII (CA-XII), which are overexpressed in certain cancers, such as clear cell renal cell carcinoma.

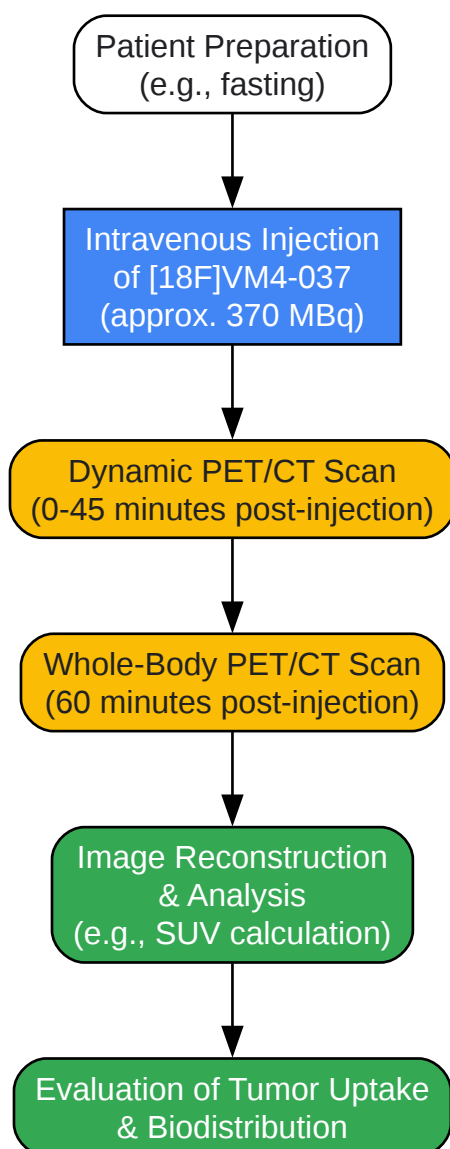
Recommended Dosage for Human Imaging Studies

The dosage for [18F]VM4-037 is for diagnostic imaging purposes and not for therapeutic effect.

Table 2: Summary of [18F]VM4-037 Dosage for PET/CT Imaging

Parameter	Description
Radiotracer	[18F]VM4-037
Purpose	PET/CT imaging of CA-IX expression in tumors
Typical Injected Dose	370 MBq
Administration	Intravenous injection
Imaging Protocol	Dynamic imaging performed for the first 45 minutes post-injection, with whole-body imaging at 60 minutes post-injection.
Radiation Dosimetry	The estimated effective dose is 28 ± 1 μ Sv/MBq. For a 370 MBq dose, the effective dose is 10 ± 0.5 mSv.
Clinical Trial Example	NCT01712685

Experimental Protocol: PET/CT Imaging with [18F]VM4-037



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Caption: Workflow for PET/CT imaging with [18F]VM4-037.

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References

- 1. vividion.com [vividion.com]
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